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Compound of Interest

3-Hydroxynaphthalene-2,7-
Compound Name:
disulphonic acid

Cat. No. B147199

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as R-acid, is a chemical
intermediate with applications in the synthesis of azo dyes and as a fluorescent indicator. Its
molecular structure, rich in aromatic and sulfonic acid functional groups, gives rise to a unique
spectral signature that is crucial for its identification, purity assessment, and the study of its
interactions in various chemical and biological systems. This technical guide provides a
comprehensive overview of the spectral data for 3-Hydroxynaphthalene-2,7-disulphonic
acid and details the experimental protocols for acquiring such data.

While specific, experimentally-derived spectral datasets for 3-Hydroxynaphthalene-2,7-
disulphonic acid are not readily available in public databases, this guide outlines the standard
methodologies and expected spectral characteristics based on the compound's structure. The
provided protocols are designed to enable researchers to generate high-quality spectral data in
their own laboratories.

Physicochemical Properties
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A summary of the key physicochemical properties of 3-Hydroxynaphthalene-2,7-disulphonic
acid is presented below.

Property Value

Molecular Formula C10Hs07S2

Molecular Weight 304.3 g/mol

CAS Number 148-75-4

Appearance White needle-like crystals

B Soluble in water and alcohol; almost insoluble in
Solubility "
ether.

Spectral Data Summary

The following tables summarize the expected spectral data for 3-Hydroxynaphthalene-2,7-
disulphonic acid. These are representative values based on the known functional groups and
structural motifs. Actual experimental values may vary depending on the specific conditions of
data acquisition.

UV-Vis Absorption Data
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Molar Absorptivity
Solvent Amax (nm) Notes

(e)

Aromatic systems
typically exhibit strong
absorption in the UV
region. For related
Water Not Reported Not Reported compounds like
Hydroxy Naphthol
Blue, an absorbance
peak has been noted

at 237 nm.[1]

The polarity of the

solvent can influence
Ethanol Not Reported Not Reported the position and
intensity of absorption

bands.

Infrared (IR) Spectroscopy Data

An ATR-IR spectrum for the disodium salt of 2-Naphthol-3,6-disulfonic acid (a synonym for 3-
Hydroxynaphthalene-2,7-disulphonic acid) is mentioned in the PubChem database, sourced
from Forensic Spectral Research, though the detailed spectrum is not provided.[2] Expected
characteristic absorption bands are listed below.

Vibration Mode

Wavenumber (cm~—?)

Functional Group

~3400-3200

O-H (Phenolic)

Stretching, broad

~3100-3000

C-H (Aromatic)

Stretching

~1600, 1500, 1450

C=C (Aromatic)

Ring Stretching

~1200-1100 S=0 (Sulfonic Acid) Asymmetric Stretching
~1050-1000 S=0 (Sulfonic Acid) Symmetric Stretching
~850-750 C-H (Aromatic) Out-of-plane Bending
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific *H and 3C NMR data for 3-Hydroxynaphthalene-2,7-disulphonic acid are not
available in the searched literature. The expected chemical shifts are influenced by the
electron-withdrawing sulfonic acid groups and the electron-donating hydroxyl group on the

naphthalene ring.

1H NMR (Proton NMR)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Predicted 7.0-8.5 m 5H Aromatic protons

Predicted 9.0-10.0 s (broad) 1H Phenolic -OH

13C NMR (Carbon NMR)

Chemical Shift (ppm) Assighment
Predicted 110-140 Aromatic carbons
Predicted 150-160 Carbon attached to -OH

Mass Spectrometry Data

Detailed mass spectra for 3-Hydroxynaphthalene-2,7-disulphonic acid are not readily
available. Electrospray ionization (ESI) in negative ion mode is a suitable technique for

analyzing sulfonic acids.

m/z lon Notes

Expected molecular ion in
303.97 [M-H]~- _

negative mode.

Doubly charged ion may be
151.98 [M-2H]2~

observed.
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Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (Amax) of 3-Hydroxynaphthalene-2,7-
disulphonic acid in a suitable solvent.

Materials:

3-Hydroxynaphthalene-2,7-disulphonic acid

Spectroscopic grade solvent (e.g., deionized water, ethanol)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
Procedure:

o Sample Preparation: Prepare a stock solution of 3-Hydroxynaphthalene-2,7-disulphonic
acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock
solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis
(typically in the pg/mL range).

e Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the
desired wavelength range for scanning (e.g., 200-400 nm).

o Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the spectrophotometer and record a baseline spectrum.

o Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the
sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). If quantitative
analysis is required, use the Beer-Lambert law (A = ebc) to determine the molar absorptivity

(€).

Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3-Hydroxynaphthalene-2,7-disulphonic
acid to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

3-Hydroxynaphthalene-2,7-disulphonic acid (solid powder)

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty ATR crystal.

o Sample Application: Place a small amount of the solid sample onto the center of the ATR
crystal.

o Pressure Application: Use the pressure clamp to ensure good contact between the sample
and the crystal.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.
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o Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and **C NMR spectra of 3-Hydroxynaphthalene-2,7-disulphonic acid
to elucidate its molecular structure.

Materials:

3-Hydroxynaphthalene-2,7-disulphonic acid

Deuterated solvent (e.g., Deuterium oxide - D20, DMSO-ds)

NMR tube (5 mm)

Pipette
Procedure:

o Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg for *H
NMR, and 20-50 mg for 13C NMR) in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a small vial.[3]

o Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. The
magnetic field homogeneity is then optimized through a process called shimming.

e Spectrum Acquisition: Acquire the *H NMR spectrum. Following this, set up and acquire the
13C NMR spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.benchchem.com/product/b147199?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the molecular weight and fragmentation pattern of 3-

Hydroxynaphthalene-2,7-disulphonic acid.

Method: Electrospray lonization (ESI) Mass Spectrometry

Materials:

3-Hydroxynaphthalene-2,7-disulphonic acid
HPLC-grade solvent (e.g., methanol, water, acetonitrile)
Volatile buffer if necessary (e.g., ammonium acetate)

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
suitable solvent system. The solvent should be compatible with the ESI process.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-20 uL/min).

lonization: A high voltage is applied to the tip of the infusion needle, causing the sample
solution to form a fine spray of charged droplets. The solvent evaporates, leading to the
formation of gas-phase ions. For sulfonic acids, negative ion mode is typically more
sensitive.[4]

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)
where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 3-Hydroxynaphthalene-2,7-disulphonic acid.
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General Workflow for Spectral Analysis
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Caption: Workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a framework for the spectral analysis of 3-Hydroxynaphthalene-
2,7-disulphonic acid. While comprehensive, experimentally verified spectral data for this
compound is not widely published, the detailed protocols herein offer a clear path for
researchers to generate this crucial information. The expected spectral characteristics, based
on its chemical structure, serve as a valuable reference for the interpretation of newly acquired
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data. The systematic application of these spectroscopic techniques is fundamental for the
quality control and further application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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